molecular formula C17H14BrFN4O2 B2602264 N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-97-2

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2602264
CAS RN: 880811-97-2
M. Wt: 405.227
InChI Key: JZIAPKWWJDQAFX-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide” is a chemical compound that contains several functional groups . It has a bromine and a fluorine atom attached to a phenyl ring, a benzotriazine ring, and an amide group. The molecular weight of this compound is 405.23 .

Scientific Research Applications

Synthetic Building Blocks and Molecular Electronics

Aryl bromides, including those with bromo and fluoro substituents, are highlighted as useful precursors for synthesizing molecular wires, suggesting the potential utility of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide in the field of molecular electronics. These precursors facilitate efficient transformations into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, critical components in molecular electronic devices (Stuhr-Hansen et al., 2005).

Antimicrobial and Antipathogenic Activities

Thiourea derivatives with halogen substitutions have demonstrated significant antimicrobial and antipathogenic activities, especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that halogenated compounds like N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide could be explored for their antimicrobial properties (Limban et al., 2011).

Antiferromagnetic Interactions in Molecular Chains

Research on benzotriazinyl radicals, specifically those substituted with fluorophenyl groups, has shown antiferromagnetic interactions within one-dimensional Heisenberg linear chains. These findings indicate the potential of N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide in studying magnetic properties and designing materials with specific magnetic behaviors (Constantinides et al., 2012).

Enzyme Inhibition and Potential Therapeutic Applications

Compounds structurally related to the specified molecule have been explored for their inhibitory effects on enzymes such as tyrosinase and lipoxygenase, indicating potential applications in treating conditions like inflammation or disorders related to enzyme dysfunction. The presence of bromo and fluoro substituents could contribute to selective enzyme inhibition, offering a pathway for developing new therapeutic agents (Kwong et al., 2017).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2/c18-11-7-8-15(13(19)10-11)20-16(24)6-3-9-23-17(25)12-4-1-2-5-14(12)21-22-23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAPKWWJDQAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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